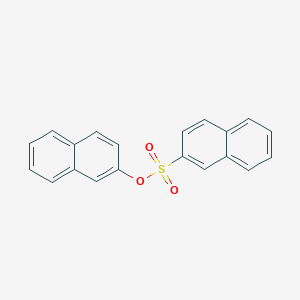

2-Naphthyl 2-naphthalenesulfonate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C20H14O3S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

naphthalen-2-yl naphthalene-2-sulfonate |

InChI |

InChI=1S/C20H14O3S/c21-24(22,20-12-10-16-6-2-4-8-18(16)14-20)23-19-11-9-15-5-1-3-7-17(15)13-19/h1-14H |

InChI Key |

SLKHJUJSDBIQRZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 2 Naphthyl 2 Naphthalenesulfonate

Precursor Synthesis Strategies

Synthesis of 2-Naphthalenesulfonic Acid

2-Naphthalenesulfonic acid is a crucial intermediate, and its synthesis from naphthalene (B1677914) has been the subject of extensive research to maximize the yield of the desired isomer. drugbank.com It is an organic compound with the formula C₁₀H₇SO₃H. wikipedia.org

The primary industrial method for producing 2-naphthalenesulfonic acid is the direct sulfonation of naphthalene. chemicalbook.com This electrophilic aromatic substitution reaction is typically carried out using concentrated sulfuric acid as the sulfonating agent. chemicalbook.comontosight.ai The reaction involves heating a mixture of naphthalene and sulfuric acid under carefully controlled temperature conditions. prepchem.com

Several factors, including reaction temperature, time, and the concentration of sulfuric acid, are manipulated to control the reaction's outcome. shokubai.org A common procedure involves gradually adding finely ground naphthalene to concentrated sulfuric acid (e.g., 98%) that has been preheated. chemicalbook.comprepchem.com The mixture is then maintained at a specific high temperature to facilitate the formation of the desired product. prepchem.com

| Parameter | Value/Condition | Source(s) |

| Starting Material | Naphthalene | chemicalbook.com |

| Sulfonating Agent | Concentrated Sulfuric Acid (95-98%) | chemicalbook.comshokubai.org |

| Reaction Temperature | 160-170 °C | chemicalbook.comprepchem.com |

| Reaction Time | Several hours (e.g., up to 12 hours) | prepchem.com |

The sulfonation of naphthalene can yield two primary isomers: naphthalene-1-sulfonic acid (α-isomer) and naphthalene-2-sulfonic acid (β-isomer). shokubai.org The distribution of these isomers is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control. sciencemadness.org

At lower temperatures (below approximately 80°C), the reaction is under kinetic control, and the α-isomer is the predominant product. However, the synthesis of 2-naphthalenesulfonate requires the β-isomer, which is the thermodynamically more stable product. wikipedia.orgsciencemadness.org To selectively synthesize the β-isomer, the reaction is conducted at higher temperatures, typically above 150°C. shokubai.orgsmolecule.com At these elevated temperatures, the initially formed α-isomer can undergo desulfonation and re-sulfonation, eventually converting to the more stable β-isomer. wikipedia.orgsmolecule.com

Research has shown that maintaining a reaction temperature of 160-166°C optimizes the formation of 2-naphthalenesulfonic acid. chemicalbook.com Further studies have confirmed that temperatures exceeding 150°C, along with the use of specific solvents like naphthenic solvents, can significantly increase the product yield, with some processes achieving yields as high as 98%. shokubai.org The addition of an auxiliary agent, such as anhydrous sodium sulfate, during the sulfonation process has also been shown to improve the utilization of sulfuric acid and increase the yield of the sodium salt of 2-naphthalenesulfonic acid. google.com

| Temperature Range | Predominant Isomer | Control Type | Source(s) |

| Low Temperature (< 60-80°C) | 1-Naphthalenesulfonic acid (α) | Kinetic | sciencemadness.org |

| High Temperature (> 150°C) | 2-Naphthalenesulfonic acid (β) | Thermodynamic | shokubai.orgsciencemadness.orgsmolecule.com |

The crude product from the sulfonation reaction is a mixture containing the desired 2-naphthalenesulfonic acid, the unreacted α-isomer, residual sulfuric acid, and other by-products. oup.com Several purification methods are employed to isolate the pure compound.

One effective method involves the principle of hydrolysis. The α-naphthalenesulfonic acid is less stable than the β-isomer and can be selectively hydrolyzed back to naphthalene and sulfuric acid by heating the mixture at 140-150°C. chemicalbook.comchemicalbook.com The resulting naphthalene can then be removed from the reaction mixture, for instance, by blowing it out with steam. chemicalbook.com

A common industrial purification route involves converting the sulfonic acids to their salts, which have different solubility properties. The hot sulfonation mixture can be diluted with water and neutralized with a base like calcium oxide (lime). This precipitates calcium sulfate, which is filtered off. prepchem.com Subsequently, sodium carbonate is added to the filtrate to precipitate calcium carbonate and form the sodium salt of 2-naphthalenesulfonic acid in solution. prepchem.com This sodium salt is then isolated by crystallization, often through evaporation and cooling. prepchem.com Further purification can be achieved by recrystallization of the sodium 2-naphthalenesulfonate from water or a sodium chloride solution. oup.comyoutube.com

For laboratory-scale or high-purity applications, techniques such as high-pressure liquid chromatography (HPLC) can be used for analysis and separation. oup.com Another advanced method involves liquid-liquid extraction using a secondary amine like Amberlite LA-2 dissolved in a solvent such as toluene (B28343) to selectively extract the sulfonic acid from aqueous solutions containing sulfuric acid. acs.org

Synthesis of 2-Naphthol (B1666908)

2-Naphthol is the second key precursor required for the synthesis of 2-naphthyl 2-naphthalenesulfonate. It is a colorless, crystalline solid with a melting point of 123°C. prepchem.com

The most established method for producing 2-naphthol is through the alkali fusion of 2-naphthalenesulfonic acid or its salts. wikipedia.org This process involves reacting the sodium salt of 2-naphthalenesulfonic acid with molten sodium hydroxide (B78521) at high temperatures. google.com

In a typical procedure, sodium 2-naphthalenesulfonate is added to a molten mixture of sodium hydroxide, often containing a small amount of water, at temperatures ranging from 280°C to 340°C. prepchem.comgoogle.com The mixture is stirred continuously as the temperature is raised. The fusion reaction produces sodium 2-naphtholate and sodium sulfite (B76179) as a byproduct. google.com While sodium hydroxide is commonly used, some procedures advocate for potassium hydroxide, which can result in a more fluid melt that is easier to handle and may yield a cleaner product. sciencemadness.orgyoutube.com

After the fusion reaction is complete, the molten mass is cooled and dissolved in water. The 2-naphthol is then precipitated from the aqueous solution of sodium 2-naphtholate by acidification with a strong acid, such as concentrated hydrochloric acid. prepchem.com The crude 2-naphthol is collected by filtration and can be further purified by vacuum distillation. prepchem.com

| Parameter | Value/Condition | Source(s) |

| Starting Material | Sodium 2-naphthalenesulfonate | google.comprepchem.com |

| Reagent | Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | sciencemadness.orgprepchem.comgoogle.com |

| Reaction Temperature | 280-340 °C | prepchem.comgoogle.com |

| Intermediate Product | Sodium 2-naphtholate | google.comprepchem.com |

| Final Step | Acidification (e.g., with HCl) | prepchem.com |

| Purification | Vacuum Distillation | prepchem.com |

Alternative Routes to 2-Naphthol

While the classical route to 2-naphthol involves the fusion of 2-naphthalenesulfonic acid with caustic soda, several alternative methods have been explored to either improve yield, reduce harsh reaction conditions, or introduce different functionalities. pschemicals.com One notable alternative is the photoinduced substitution of the 2-naphthoxide anion. conicet.gov.arrsc.org This method utilizes an electron acceptor and nucleophiles like diethylphosphite, benzenethiolate, or 2-naphthalenethiolate to introduce substituents at the C1 position of the 2-naphthol ring. conicet.gov.arrsc.org This approach is advantageous as it starts from 2-naphthol itself without requiring a leaving group. conicet.gov.ar

Another significant pathway is the Betti reaction, a one-pot multicomponent condensation of 2-naphthol, an aldehyde, and an amine. researchgate.net This reaction can be catalyzed by various agents, including ferric chloride (FeCl3·6H2O), to produce 1-(α-aminoalkyl)-2-naphthols in good yields. researchgate.net The reaction conditions are often neat (solvent-free) and at elevated temperatures. researchgate.net

Furthermore, the synthesis of 1-amidoalkyl-2-naphthols, another class of 2-naphthol derivatives, can be achieved through a one-pot, three-component Mannich-type reaction involving 2-naphthol, aldehydes, and amides. researchgate.net A variety of catalysts, such as p-toluenesulfonic acid, chlorosulfonic acid, and silica (B1680970) sulfuric acid, have been employed to facilitate this transformation. researchgate.net

Esterification Protocols for this compound

Condensation Reactions between 2-Naphthol and 2-Naphthalenesulfonic Acid or its Derivatives

The primary method for synthesizing this compound is the condensation reaction between 2-naphthol and a derivative of 2-naphthalenesulfonic acid, such as its acid chloride or anhydride. Sulfonic acids are known to be strong acids, often stronger than carboxylic acids, which makes them effective catalysts in esterification reactions. pschemicals.com The reaction typically involves the nucleophilic attack of the hydroxyl group of 2-naphthol on the sulfonyl group of the 2-naphthalenesulfonic acid derivative. The sodium salt of 2-naphthalenesulfonic acid can be prepared by neutralizing 2-naphthalenesulfonic acid with a sodium sulfite solution. google.com The separation of 1-naphthalenesulfonic acid from the 2-isomer is a crucial step in obtaining a pure product and can be achieved by precipitating the 1-isomer as its ortho-toluidine salt. google.com

Role of Coupling Reagents in Ester Bond Formation

To facilitate the esterification, particularly when starting from the sulfonic acid itself, coupling reagents are often employed. These reagents activate the sulfonic acid, making it more susceptible to nucleophilic attack. While specific examples for this compound are not extensively detailed in the provided search results, general principles of esterification suggest the use of carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). peptide.com Other potent coupling reagents used in peptide synthesis, such as HBTU, TBTU, and PyBOP, could also be adapted for this purpose, potentially reducing racemization and improving reaction times. peptide.com Recently, a modified imidazolium-based reagent, 2-MeImIm-Cl, has been developed for protecting-group-free synthesis in the presence of water, offering a more reproducible and higher-yielding alternative for coupling reactions. biotechniques.com

Investigation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics is essential for optimizing the esterification process. For sulfonate ester formation in general, studies have shown that the reaction rates are significantly dependent on the concentrations of the sulfonate anion and the protonated alcohol. enovatia.com The formation of sulfonate esters often requires stringent conditions, such as high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.com

Kinetic and thermodynamic studies of esterification reactions, such as those involving oleic acid, reveal that these reactions are often endothermic. researchgate.netnih.gov For instance, the esterification of oleic acid has reported activation energies ranging from 36.665 kJ/mol to 81.77 kJ/mol depending on the catalyst and conditions. researchgate.netnih.gov Thermodynamic parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined to understand the spontaneity and energy requirements of the reaction. researchgate.netnih.gov These principles can be applied to the synthesis of this compound to determine optimal temperature, catalyst loading, and reactant ratios for maximizing conversion.

Solvent Effects on Esterification Efficiency and Yield

The choice of solvent can significantly impact the efficiency and yield of the esterification reaction. The solubility of the reactants, 2-naphthol and the 2-naphthalenesulfonic acid derivative, is a key consideration. 2-Naphthol is slightly soluble in water but readily dissolves in alcohols, ethers, and chlorinated solvents. pschemicals.com Sodium 2-naphthalenesulfonate, a potential starting material or intermediate, shows varying solubility in different solvent mixtures, with solubility generally increasing with temperature. researchgate.netresearchgate.net Its solubility is lowest in a 70 wt% sulfuric acid solution and highest in pure water. researchgate.net The solubility of naphthalene-2-sulfonic acid is also influenced by the solvent's polarity and the pH of the solution. solubilityofthings.com A solvent that can dissolve both reactants effectively while not interfering with the reaction is ideal. In some cases, the reaction can be carried out under solvent-free conditions. fardapaper.ir

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. For the synthesis of 2-naphthol derivatives, several green chemistry approaches have been reported. These include the use of inexpensive, non-toxic, and reusable catalysts, mild reaction conditions, and simple workup procedures. researchgate.net For instance, the use of tannic acid as a catalyst for the synthesis of 1-amidoalkyl-2-naphthols under solvent-free conditions or microwave irradiation represents a green protocol. arabjchem.org Similarly, the use of recyclable Brønsted acidic ionic liquids, such as [HNMP]+HSO4−, as both catalyst and solvent for the synthesis of 2-phenylnaphthalenes from styrene (B11656) oxides showcases another green approach with high atom efficiency. rsc.org These principles can be extended to the synthesis of this compound to minimize waste and environmental impact.

Mechanistic Studies of 2 Naphthyl 2 Naphthalenesulfonate Reactivity

Hydrolysis Pathways and Kinetics

The hydrolysis of 2-naphthyl 2-naphthalenesulfonate involves the cleavage of the ester linkage, yielding 2-naphthol (B1666908) and 2-naphthalenesulfonic acid. This reaction can proceed through different mechanisms depending on the pH of the aqueous environment.

Under neutral or acidic conditions, the reaction typically involves the protonation of the sulfonate oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The stability of related compounds, such as naphthalenedisulfonates (NDS), has been shown to be highly dependent on both temperature and pH. researchgate.net For instance, studies on the breakdown of 1,5-NDS and 2-NS (2-naphthalenesulfonate) demonstrate that their stability decreases with increasing temperature. researchgate.net

In alkaline conditions, hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the electrophilic sulfur atom of the sulfonate group. This leads to the cleavage of the sulfur-oxygen ester bond. The rate of this reaction is dependent on the concentration of the hydroxide ion.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, the general principles of sulfonate ester hydrolysis suggest a pathway influenced by reagent concentration, temperature, and pH.

Nucleophilic Substitution Reactions Involving the Sulfonate Ester Moiety

The this compound molecule presents two primary sites for nucleophilic attack: the sulfonyl sulfur atom and the carbon atoms of the naphthalene (B1677914) rings. The sulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions.

One key reaction is the cleavage of the C-O bond of the naphthoxy group, where the 2-naphthalenesulfonate anion acts as the leaving group. This is analogous to the well-known conversion of 2-naphthalenesulfonic acid to 2-naphthol, a process that proceeds via a Meisenheimer-like intermediate in the presence of a strong nucleophile like hydroxide. stackexchange.com

Alternatively, nucleophiles can attack the electrophilic sulfur atom of the ester. This reaction, common for sulfonate esters, results in the cleavage of the S-O bond and the displacement of the 2-naphthoxide group. The reactivity of the sulfonyl group is well-established, as seen in the reactions of 2-naphthalenesulfonyl chloride, a precursor that readily reacts with nucleophiles to form sulfonamides or sulfonate esters. ontosight.ai

Electrophilic Aromatic Substitution on the Naphthalene Rings

The two naphthalene rings in this compound exhibit different reactivities toward electrophilic aromatic substitution due to the distinct electronic effects of their substituents.

The naphthalene ring of the 2-naphthalenesulfonate moiety is substituted with a sulfonate ester group (-SO₂OAr). This group is strongly deactivating and directing to meta positions in simpler aromatic systems. However, in naphthalene, the substitution pattern is more complex. Studies on the sulfonation of naphthalene-2-sulfonic acid (2-NS) provide insight into the likely positions of attack. In 98.5% H₂SO₄ at 25.0°C, the sulfonation of 2-NS yields a mixture of disulfonic acids, indicating substitution occurs at various positions on the ring. cdnsciencepub.com

The other ring, the 2-naphthyl moiety, is attached via an oxygen atom (-O-SO₂Ar). While the oxygen atom itself is an activating, ortho-, para-directing group, its effect is significantly diminished by the strongly electron-withdrawing sulfonyl group attached to it. This deactivation tempers the reactivity of the ring towards electrophiles.

The table below details the isomer distribution from the sulfonation of naphthalene-2-sulfonic acid, which serves as a model for electrophilic attack on the sulfonate-bearing ring of the target molecule. cdnsciencepub.com

| Product Isomer | Percentage (%) |

|---|---|

| 1,6-disulfonic acid | 74 |

| 1,7-disulfonic acid | 18 |

| 1,3-disulfonic acid | 4 |

| 2,6- + 2,7-disulfonic acids | 4 |

Radical Species Generation and Transformation

Radical species can be generated from this compound, particularly under photochemical conditions. Studies involving the 2-naphthalene sulfonate anion (NpSO₃⁻) have demonstrated that interaction with an excited triplet-state sensitizer (B1316253), such as 4-carboxybenzophenone (³CB*), can initiate radical reactions. mdpi.comresearchgate.net

Two primary processes are possible upon selective laser excitation of the sensitizer in the presence of the sulfonate:

Triplet Energy Transfer: The excited sensitizer transfers its energy to the naphthalene sulfonate moiety, generating the triplet state of the sulfonate, ³(NpSO₃⁻)*. mdpi.comresearchgate.net

Electron Transfer: An electron is transferred from the naphthalene sulfonate to the excited sensitizer, forming a radical anion of the sensitizer and a radical cation of the sulfonate. mdpi.com

The dominant pathway depends on factors such as the solvent environment and the specific structure of the naphthalene derivative. mdpi.com Once formed, these radical species are highly reactive. For example, the 2-naphthyl radical has been studied for its role in the formation of polycyclic aromatic hydrocarbons (PAHs), where it can add to other aromatic molecules like phenylacetylene. maxapress.com This indicates that if the sulfonate ester bond were to cleave homolytically, the resulting 2-naphthyl radical could undergo various subsequent transformations, including addition and abstraction reactions. maxapress.com

Thermal Decomposition Mechanisms

The thermal stability of sulfonate esters is a critical aspect of their reactivity profile. While specific studies on the thermal decomposition of this compound are limited, the behavior of related compounds provides a framework for understanding its degradation pathways. The stability of naphthalenesulfonic acids is known to be temperature-dependent. researchgate.net

Studies on the thermal decomposition of analogous compounds, such as 1-nitroso-2-naphthol, using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), show that decomposition is an exothermic process that occurs at elevated temperatures (e.g., 144–172 °C). nih.govnih.gov

For this compound, the most probable decomposition pathway involves the cleavage of the sulfonate ester linkage. The primary reaction would likely be the scission of the S-O bond, which is generally the weakest bond in the sulfonate ester core. This could proceed via a homolytic cleavage to produce a 2-naphthalenesulfonyl radical and a 2-naphthoxy radical, or through a heterolytic cleavage. Subsequent reactions of these reactive intermediates would lead to a variety of smaller, more volatile decomposition products. Another possibility is an intramolecular rearrangement, potentially leading to the formation of sulfonic anhydrides and ethers.

Advanced Spectroscopic Characterization of 2 Naphthyl 2 Naphthalenesulfonate

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The FT-IR spectrum of 2-Naphthyl 2-naphthalenesulfonate is expected to display several characteristic absorption bands corresponding to its functional groups.

The key functional group is the sulfonate ester (-SO₂-O-). Aromatic sulfonate esters typically show strong and characteristic absorption bands for the asymmetric and symmetric stretching vibrations of the S=O bonds in the regions of 1350-1380 cm⁻¹ and 1170-1200 cm⁻¹, respectively researchgate.net. The S-O-C stretching vibrations are expected to appear in the 1000-750 cm⁻¹ region.

The naphthalene (B1677914) rings will give rise to several bands. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations cause a series of sharp bands in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic ring, appear in the 900-675 cm⁻¹ region.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Asymmetric S=O Stretch | 1350 - 1380 | Strong |

| Symmetric S=O Stretch | 1170 - 1200 | Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| S-O-C Stretch | 1000 - 750 | Strong |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |

Note: This table is based on typical frequency ranges for the respective functional groups.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.

The Raman spectrum of this compound is expected to be dominated by bands arising from the vibrations of the naphthalene rings. The aromatic C=C stretching vibrations, which are strong in the Raman spectrum, will appear in the 1300-1650 cm⁻¹ region. The symmetric "breathing" mode of the naphthalene rings, a collective in-plane vibration of the carbon skeleton, is also expected to be a strong and characteristic Raman band.

The S=O stretching vibrations of the sulfonate group are also Raman active, although they may be weaker than in the FT-IR spectrum. The symmetric S=O stretch is typically more intense in the Raman spectrum than the asymmetric stretch. Other vibrational modes, such as C-H bending and ring deformation, will also be present in the Raman spectrum, providing a detailed vibrational fingerprint of the molecule. Theoretical and experimental studies of naphthalene and its derivatives provide a basis for the assignment of these vibrational modes researchgate.net.

Interactive Data Table: Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium |

| Aromatic Ring Breathing/Stretching | 1300 - 1650 | Strong |

| Symmetric S=O Stretch | ~1170 | Medium |

| C-H In-plane Bend | 1000 - 1300 | Medium |

| Ring Deformation | < 1000 | Medium to Strong |

Note: The table presents expected Raman shifts based on the analysis of related naphthalene compounds.

Electronic Spectroscopy for Conjugation and Electronic Transitions

The electronic spectrum of this compound is dominated by the properties of its two naphthalene moieties. The extent of electronic conjugation and the nature of its electronic transitions can be probed using Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy.

The presence of two naphthalene rings in this compound is likely to result in a complex spectrum with multiple absorption bands. The electronic transitions of the naphthalene chromophore are well-studied and typically show two main absorption bands. The electronic coupling between the two naphthalene rings through the sulfonate ester linkage may lead to slight shifts in the absorption maxima and changes in molar absorptivity compared to the individual chromophores.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~220-230 | 1Bb (π → π*) | Naphthalene Ring |

| ~270-280 | 1La (π → π*) | Naphthalene Ring |

| ~310-320 | 1Lb (π → π*) | Naphthalene Ring |

Note: The values in this table are predictions based on the known spectroscopic behavior of naphthalene and its derivatives and are intended for illustrative purposes.

Naphthalene and its derivatives are known to be fluorescent, and therefore, this compound is expected to exhibit fluorescence upon excitation at its absorption wavelengths. The fluorescence emission would result from the decay of the first excited singlet state (S1) to the ground state (S0). The emission spectrum is anticipated to be a mirror image of the lowest energy absorption band.

A key aspect of the fluorescence of molecules with a potential for charge transfer in the excited state is solvatochromism, which is the change in the position, shape, and intensity of absorption or emission bands with a change in the solvent polarity. While there is no specific literature on the solvatochromism of this compound, the sulfonate ester linkage could potentially lead to a change in the dipole moment upon excitation. If the excited state is more polar than the ground state, a red shift (bathochromic shift) of the emission maximum would be observed in more polar solvents.

Table 2: Hypothetical Fluorescence Emission Maxima of this compound in Solvents of Varying Polarity

| Solvent | Polarity Index | Predicted Emission λmax (nm) |

|---|---|---|

| Hexane | 0.1 | ~335 |

| Dichloromethane | 3.1 | ~345 |

| Acetonitrile | 5.8 | ~350 |

| Dimethyl Sulfoxide | 7.2 | ~355 |

Note: This table presents hypothetical data to illustrate the concept of solvatochromism and is not based on experimental results for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a molecule. High-resolution mass spectrometry provides the exact mass, confirming the elemental composition, while tandem mass spectrometry reveals the fragmentation pathways, offering insights into the molecular structure.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy, which allows for the unambiguous determination of its elemental formula. For this compound (C20H14O3S), the theoretical exact mass can be calculated. This technique is crucial for confirming the identity of the synthesized compound. While experimental HRMS data for this specific compound is not available in the provided search results, the theoretical monoisotopic mass can be calculated with high precision.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M+H]+ | C20H15O3S+ | 335.0736 |

| [M+Na]+ | C20H14NaO3S+ | 357.0556 |

Note: The values in this table are theoretical calculations and serve as a reference for expected experimental outcomes.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For aromatic sulfonate esters, fragmentation typically occurs at the ester linkage and can involve the loss of sulfur dioxide (SO2). nih.govresearchgate.netaaqr.orgresearchgate.net

The MS/MS spectrum of the protonated molecule of this compound ([M+H]+) would be expected to show characteristic fragment ions. The primary fragmentation pathways would likely involve the cleavage of the C-O and S-O bonds of the sulfonate ester group.

Predicted Fragmentation Pathways:

Cleavage of the S-O bond: This would lead to the formation of a naphthalenesulfonylium cation (C10H7SO2+) and a neutral 2-naphthol (B1666908) molecule (C10H8O).

Cleavage of the C-O bond: This would result in a 2-naphthyloxonium ion (C10H7O+) and a neutral 2-naphthalenesulfonic acid molecule (C10H8O3S).

Loss of SO2: A common fragmentation pathway for aromatic sulfonates is the elimination of a neutral SO2 molecule. nih.govnih.gov

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of [C20H14O3S+H]+

| m/z (Da) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 191.0189 | [C10H7SO2]+ | Cleavage of the S-O bond |

| 143.0542 | [C10H7O]+ | Cleavage of the C-O bond |

| 271.0811 | [C20H15O]+ | Loss of SO2 from [M+H]+ |

| 127.0542 | [C10H7]+ | Further fragmentation of the naphthalene moiety |

Note: The m/z values in this table are theoretical and represent plausible fragmentation pathways for this compound based on the fragmentation of similar compounds.

Crystallographic Investigations of 2 Naphthyl 2 Naphthalenesulfonate

Single-Crystal X-ray Diffraction Analysis

Determination of Unit Cell Parameters and Space Group

The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the symmetry operations that relate the molecules within it (the space group) are primary characteristics determined from X-ray diffraction data.

No published data containing the unit cell parameters or space group for 2-Naphthyl 2-naphthalenesulfonate could be located.

Elucidation of Molecular Conformation and Bond Lengths/Angles

A detailed analysis of the diffraction data allows for the elucidation of the precise spatial arrangement of atoms within the this compound molecule. This includes the determination of the lengths of all covalent bonds and the angles between them. Such data would reveal the conformation of the two naphthalene (B1677914) rings relative to each other and the geometry of the sulfonate ester linkage.

Specific bond lengths and angles for this compound are not available in the absence of a crystallographic study.

Analysis of Intermolecular Interactions, including Hydrogen Bonding and π-π Stacking

The way molecules pack in a crystal is governed by a variety of non-covalent intermolecular interactions. For this compound, one would expect to observe π-π stacking interactions between the aromatic naphthalene rings. While classical hydrogen bonding is not anticipated in the absence of strong hydrogen bond donors, weak C-H···O interactions could play a role in the crystal packing.

A definitive analysis of the intermolecular interactions present in the crystal structure of this compound cannot be conducted without the relevant crystallographic data.

Crystal Packing and Supramolecular Architecture

Details of the crystal packing and supramolecular assembly of this compound remain unknown due to the lack of structural data.

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Crystallization studies are performed to identify and characterize different polymorphic forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

There are no published studies on the polymorphism or crystallization behavior of this compound available in the searched literature.

Computational Chemistry Approaches to 2 Naphthyl 2 Naphthalenesulfonate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to examine the electronic structure of molecules. jmchemsci.com It is a popular computational tool for calculating the ground-state energy of atoms and molecules, making it suitable for predicting various chemical properties. jmchemsci.com DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G**, are frequently employed to study naphthalene (B1677914) derivatives. bohrium.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to a minimum on the potential energy surface. For aromatic compounds like 2-Naphthyl 2-naphthalenesulfonate, DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. While specific geometry optimization data for this compound is not available in the provided search results, studies on related naphthalene derivatives demonstrate the methodology. For instance, DFT has been used to optimize the structures of various substituted naphthalenes and their derivatives. researchgate.netarxiv.orgnih.gov These calculations are crucial for understanding the molecule's spatial arrangement, which influences its physical and chemical properties.

Electronic structure analysis provides information about the distribution of electrons within the molecule. This analysis helps in understanding the molecule's stability, reactivity, and spectroscopic characteristics. The electronic properties of various naphthalenesulfonic acid derivatives have been investigated using DFT, providing insights into their behavior in different chemical environments. bohrium.comtandfonline.com

Table 1: Exemplary Optimized Geometrical Parameters (Illustrative) This table illustrates the type of data obtained from a DFT geometry optimization. The values are representative for naphthalene-based structures and not specific experimental or calculated data for this compound.

| Parameter | Atoms Involved | Value (Illustrative) |

| Bond Length | C-C (aromatic) | ~1.40 Å |

| C-S | ~1.77 Å | |

| S-O (ester) | ~1.60 Å | |

| S=O (sulfonyl) | ~1.45 Å | |

| Bond Angle | C-S-O | ~105° |

| O=S=O | ~120° | |

| C-O-S | ~118° | |

| Dihedral Angle | C-C-S-O | Defines the orientation of the sulfonate group |

| C-S-O-C | Defines the twist around the ester linkage |

Frontier Molecular Orbital (FMO) theory is a key concept in computational chemistry for describing chemical reactivity and electronic transitions. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and the energy of the lowest electronic transition. science.govresearchgate.net

A small HOMO-LUMO gap generally suggests high chemical reactivity and lower stability. wikipedia.org Computational studies on related compounds, such as 2-amino-1-naphthalene sulfonic acid, have used DFT to calculate HOMO and LUMO energies to understand electron excitation features. tandfonline.com The HOMO-LUMO gap can be influenced by substituents on the naphthalene ring system. researchgate.net For this compound, the extensive π-conjugated system of the two naphthalene rings is expected to result in a relatively moderate HOMO-LUMO gap, influencing its electronic properties.

Table 2: Exemplary Frontier Orbital Energies (Illustrative) This table presents typical energy values for HOMO, LUMO, and the energy gap as calculated for aromatic sulfonate compounds. These are not specific results for this compound.

| Parameter | Energy (eV) | Significance |

| HOMO Energy | -6.5 to -5.5 | Energy of the outermost electrons; relates to ionization potential. |

| LUMO Energy | -1.5 to -0.5 | Energy of the lowest available electron state; relates to electron affinity. |

| Energy Gap (ΔE) | 4.0 to 6.0 | Indicates chemical reactivity and the energy of electronic transitions. science.govresearchgate.net |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. jmchemsci.comdtic.mil An MEP map displays the electrostatic potential on the surface of the molecule, typically represented by a color spectrum. ucsb.edu

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the sulfonate group.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the aromatic rings.

Green regions denote areas of neutral potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how a molecule will interact with other chemical species, including biological receptors. dtic.milresearchgate.net For related naphthalene derivatives, MEP maps have been used to identify reactive sites and understand their interaction mechanisms. tandfonline.comresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org This technique is particularly useful for analyzing the conformational flexibility of a molecule and its non-covalent interactions with its environment, such as a solvent or a biological macromolecule. nih.govnih.gov

For a molecule like this compound, MD simulations can reveal:

Conformational Analysis : How the molecule flexes and changes shape. A key aspect would be the rotation around the C-O and S-O single bonds of the sulfonate ester linkage, which determines the relative orientation of the two naphthalene rings. Studies on similar molecules have shown that while bending between aromatic rings might be constrained, significant planar rotations can occur. nih.gov

Intermolecular Interactions : How the molecule interacts with surrounding molecules. This includes hydrogen bonding between the sulfonate oxygens and protic solvents, as well as π-π stacking interactions between the naphthalene rings of adjacent molecules. nih.govbohrium.com These interactions are crucial for understanding the molecule's behavior in solution and in condensed phases.

MD simulations have been successfully applied to study the binding of naphthalenesulfonate derivatives to proteins and their behavior in various solvents, correlating computational results with experimental observations. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on theoretical parameters)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties. srmist.edu.inresearchgate.net These models are built upon a set of "descriptors," which are numerical representations of specific molecular properties. Computational chemistry is essential for calculating a wide range of theoretical descriptors.

For this compound, a QSAR study would involve calculating descriptors and incorporating them into a model with a series of structurally similar compounds with known activities. The goal is to create an equation that can predict the activity of new, unsynthesized analogs. srmist.edu.in The focus here is on the theoretical parameters that can be derived computationally:

Table 3: Theoretical Descriptors for QSAR Studies

| Descriptor Class | Specific Examples | Information Provided | Source |

| Electronic Parameters | Dipole moment, HOMO/LUMO energies, Atomic charges, Electrostatic potentials | Describe the electronic aspects of the molecule, influencing how it interacts with a receptor. | srmist.edu.in |

| Lipophilic Parameters | Calculated LogP (cLogP) | Represents the molecule's hydrophobicity, which is crucial for membrane permeability and transport. | srmist.edu.in |

| Steric/Topological Parameters | Molecular weight, Molecular volume, Surface area, Parachor, Molar refractivity | Describe the size and shape of the molecule, which are critical for fitting into a binding site. | srmist.edu.in |

| Quantum-Chemical Parameters | Total energy, Heat of formation, Bond dissociation energies | Provide detailed information on the molecule's stability and reactivity. | srmist.edu.in |

While specific QSAR models for this compound were not found, the methodology is widely applied in drug discovery and environmental risk assessment. canada.canih.govmdpi.com The use of theoretical descriptors allows for the virtual screening of compounds before undertaking expensive and time-consuming synthesis and testing.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways

The traditional synthesis of sulfonate esters typically involves the reaction of a sulfonyl chloride with an alcohol or phenol (B47542) in the presence of a base. eurjchem.com For 2-Naphthyl 2-naphthalenesulfonate, this would involve reacting 2-naphthalenesulfonyl chloride with 2-naphthol (B1666908). While effective, this method can have limitations regarding atom economy and the use of potentially harsh reagents. Future research should focus on developing more elegant and sustainable synthetic strategies.

Recent advancements in organic synthesis offer promising alternatives. Visible-light-induced photocatalysis, for example, has been used to synthesize various sulfonic esters from arylazo sulfones and alcohols under mild, catalyst-free conditions. nih.gov Another green chemistry approach is electrosynthesis, which can generate arylsulfonate esters from stable and readily available phenols and sodium arenesulfinates without the need for chemical oxidants. acs.org Investigating the applicability of these modern techniques to the synthesis of this compound could lead to more efficient, environmentally benign, and cost-effective production methods.

| Synthetic Method | Key Reagents/Conditions | Potential Advantages | Reference |

|---|---|---|---|

| Conventional Esterification | 2-Naphthalenesulfonyl chloride, 2-Naphthol, Amine base | Well-established, reliable | eurjchem.com |

| Visible-Light Photocatalysis | Arylazo sulfone precursor, 2-Naphthol, Visible light | Mild conditions, catalyst-free, high atom economy | nih.gov |

| Electrochemical Synthesis | 2-Naphthalenesulfinic acid (sodium salt), 2-Naphthol, Electro-oxidation | Avoids chemical oxidants, sustainable, high functional group tolerance | acs.org |

| Condensation Reaction | 2-Naphthalenesulfonic acid, 2-Naphthol, Condensing agents (e.g., DCC) | Direct use of sulfonic acid, avoids sulfonyl chloride intermediate | rsc.org |

Development of Derivatization Strategies for Enhanced Functionality

The two naphthalene (B1677914) rings of this compound are prime targets for chemical modification to introduce novel functionalities. Derivatization can be used to tune the molecule's physical, chemical, and electronic properties for specific applications.

Strategies could involve the regioselective introduction of various substituents onto one or both naphthalene systems. For instance, rhodium(III)-catalyzed C–H activation has been demonstrated for the naphthylation of aryl esters, a technique that could potentially be adapted to further functionalize the existing naphthalene rings. rsc.orgbohrium.com Introducing electron-donating groups (e.g., alkoxy) or electron-withdrawing groups (e.g., cyano, nitro) could modulate the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering its photophysical and electronic properties for applications in organic electronics. cdnsciencepub.com Furthermore, attaching long alkyl or semifluorinated chains could induce self-assembly and the formation of liquid crystalline phases. tandfonline.com

| Derivatization Approach | Target Functional Group | Potential Enhanced Functionality | Relevant Research Field |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Nitro (-NO2), Halogen (-Cl, -Br) | Modified electronic properties, synthetic handles for further reaction | Organic Electronics, Synthesis |

| Palladium-Catalyzed Coupling | Aryl, Amino groups | Extended conjugation, hole-transport properties | OLED Materials cdnsciencepub.com |

| Esterification of Appended Carboxylic Acids | Long alkyl/fluoroalkyl chains | Induction of liquid crystallinity, enhanced solubility | Soft Matter, Liquid Crystals tandfonline.com |

| Attachment of Bioactive Moieties | Peptides, small drug molecules | Targeted delivery, self-assembling biomaterials | Biomaterials, Nanomedicine nih.gov |

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

The optimization and scale-up of the synthesis of this compound would greatly benefit from the implementation of Process Analytical Technology (PAT). mt.comresearchgate.net Advanced spectroscopic probes, used in-line, can provide real-time data on reaction kinetics, intermediate formation, and product purity, enabling precise process control.

Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring esterification reactions. nih.gov An in-line ATR probe could track the disappearance of the O-H stretch of 2-naphthol and the appearance of the characteristic S-O-C stretch of the sulfonate ester. This allows for the accurate determination of the reaction endpoint, minimizing byproduct formation and energy consumption. researchgate.net Raman spectroscopy offers a complementary, non-invasive method that is particularly well-suited for monitoring reactions in aqueous or slurry-based systems. For complex reaction mixtures, online mass spectrometry can provide detailed information on the concentration of multiple components simultaneously. nih.gov

Deeper Computational Modeling of Excited States and Reaction Dynamics

Computational chemistry provides invaluable insights into molecular properties and behaviors that can be difficult to probe experimentally. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for modeling the future of this compound research. ias.ac.inresearchgate.net

DFT calculations can be used to predict the ground-state geometry, vibrational frequencies (correlating with IR and Raman spectra), and electronic structure (e.g., HOMO-LUMO gap) of the molecule. nih.gov Such models can guide synthetic efforts by predicting how derivatization will alter its electronic properties. TD-DFT calculations can further predict the molecule's photophysical properties, including its UV-visible absorption and fluorescence emission spectra, which is crucial for designing applications in photonics or as fluorescent probes. ias.ac.inacs.org Moreover, computational modeling can elucidate reaction mechanisms. For example, DFT studies on the hydrolysis of aryl sulfonates have been used to investigate whether the reaction proceeds through a concerted or stepwise mechanism, a level of detail that is critical for controlling the stability and reactivity of the compound. acs.orgacs.org

Exploration in Emerging Fields of Material Science (e.g., soft matter, nanotechnology)

The rigid, planar, and bulky aromatic nature of this compound makes it an excellent candidate for the construction of novel materials through non-covalent self-assembly.

In the field of soft matter, the molecule could serve as a core for designing new thermotropic liquid crystals. oup.com By attaching flexible side chains to the naphthalene rings, it may be possible to induce the formation of ordered mesophases (e.g., nematic or smectic) upon heating. The large aromatic core would contribute to the necessary anisotropic molecular shape and intermolecular π-π stacking interactions that drive liquid crystal formation. tandfonline.com

In nanotechnology, bulky aromatic molecules are recognized as powerful drivers of self-assembly. nih.govacs.org this compound could act as a molecular building block, or "tecton," for creating ordered nanostructures in solution. Depending on the solvent and any functional derivatives, it could potentially self-assemble into nanofibers, nanotubes, or vesicles. These nanostructures could find applications in catalysis, encapsulation for drug delivery, or as templates for creating other nanomaterials. The π-stacking of the naphthalene units is a key interaction that can be exploited to direct the formation of these highly ordered assemblies. acs.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2-naphthyl 2-naphthalenesulfonate, and how can purity be optimized?

- Methodology : Synthesis typically involves esterification between 2-naphthol and 2-naphthalenesulfonyl chloride under anhydrous conditions. A base like pyridine is used to neutralize HCl byproducts. Purity optimization requires column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol/water mixtures. Characterization via -NMR (e.g., aromatic proton signals at δ 7.5–8.5 ppm) and HPLC (≥99% purity) is critical .

- Key Data : Melting points (74–78°C for intermediates like 2-naphthalenesulfonyl chloride) and solubility profiles (e.g., insoluble in ether, soluble in ethanol) should align with literature values .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- UV-Vis Spectroscopy : Detect π→π* transitions in aromatic systems (λmax ~270–290 nm) .

- FT-IR : Confirm sulfonate ester bonds (S=O stretching at 1170–1370 cm⁻¹, C-O-C ester linkage at 1240–1260 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 324.3) .

Q. How does pH affect the stability of this compound in aqueous solutions?

- Methodology : Conduct accelerated stability studies at varying pH (2–12) and temperatures (25–60°C). Monitor degradation via HPLC and quantify hydrolysis products (e.g., 2-naphthol). Buffered solutions (phosphate/citrate) are recommended to isolate pH effects .

- Key Finding : The compound is stable under neutral to mildly acidic conditions (pH 4–6) but hydrolyzes rapidly in alkaline media (pH >10) due to nucleophilic attack on the ester bond .

Q. What are the best practices for handling this compound to ensure experimental reproducibility?

- Methodology :

- Store under inert atmosphere (argon) at 4°C to prevent oxidation.

- Use anhydrous solvents (e.g., DMF, DMSO) for reactions.

- Avoid prolonged skin contact; use PPE (gloves, goggles) per OSHA guidelines .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in nucleophilic substitution reactions?

- Methodology :

- Perform kinetic studies using varying nucleophiles (e.g., amines, thiols) and track reaction rates via <sup>1</sup>H-NMR.

- Computational modeling (DFT) to map transition states and activation energies.

- Isotopic labeling (e.g., ) to trace bond cleavage pathways .

Q. How should researchers resolve contradictions in reported toxicity data for naphthalene derivatives?

- Methodology :

- Compare studies using standardized assays (e.g., Ames test for mutagenicity, OECD 423 for acute toxicity).

- Evaluate confounders: impurity profiles (e.g., residual sulfonic acid), exposure duration, and model organisms (in vitro vs. in vivo) .

- Meta-analysis to reconcile conflicting results (e.g., LD50 variations in rodent studies) .

Q. What computational approaches are effective for predicting the physicochemical properties of this compound?

- Methodology :

- QSAR Modeling : Use descriptors like logP, molar refractivity, and H-bonding capacity to predict solubility and bioavailability.

- Molecular Dynamics (MD) : Simulate aggregation behavior in aqueous solutions.

- Docking Studies : Explore interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How can researchers design experiments to assess the environmental fate of this compound?

- Methodology :

- Photodegradation Studies : Expose to UV light (254 nm) and analyze breakdown products via LC-MS.

- Soil Column Experiments : Measure adsorption coefficients (Kd) and biodegradation rates using -labeled compound .

- Ecotoxicity Screening : Test effects on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.